5,6-Dimethoxy-1-aminoindane HCl

Description

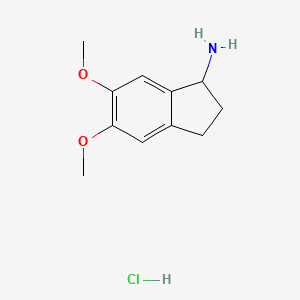

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULANTAURATVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700666 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83402-82-8 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83402-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dimethoxy 1 Aminoindane Hydrochloride and Analogues

Established Synthetic Routes to 5,6-Dimethoxy-1-aminoindane Hydrochloride

The primary routes for the preparation of 5,6-dimethoxy-1-aminoindane hydrochloride involve multi-step sequences starting from readily available precursors. These methods are designed to be robust and scalable for the production of this key amine.

Catalytic Hydrogenation of Azide (B81097) Precursors

A common and efficient method for the synthesis of primary amines is the reduction of organic azides. For the preparation of 5,6-dimethoxy-1-aminoindane, this would involve the synthesis of 1-azido-5,6-dimethoxyindane as a key intermediate. This azide precursor can be prepared from the corresponding 1-haloindane or by the ring-opening of an appropriate epoxide with an azide source.

The subsequent reduction of the azide is typically achieved through catalytic hydrogenation. This method is favored due to its clean conversion and high yields. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. While direct literature for the 5,6-dimethoxy substituted compound is not prevalent, the general method is widely applicable. For instance, any hydrogenation catalyst would ultimately lead to the reduction of the azide to the amine sigmaaldrich.com.

Synthesis from 5,6-Dimethoxy-1-indanone (B192829) and Related Intermediates

The most prevalent and economically viable route to 5,6-dimethoxy-1-aminoindane hydrochloride begins with the corresponding ketone, 5,6-dimethoxy-1-indanone. sigmaaldrich.combloomtechz.comnih.govreddychemtech.comcookechem.com This indanone is a known compound and can be synthesized through methods such as the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. google.com

From the indanone, the amino group can be introduced via several methods, most notably through the formation and subsequent reduction of an oxime or through direct reductive amination.

Reduction of 5,6-Dimethoxy-1-indanone Oxime:

A widely used two-step process involves the initial conversion of 5,6-dimethoxy-1-indanone to its oxime derivative, 5,6-dimethoxy-1-indanone oxime. This is typically achieved by reacting the indanone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting oxime, a known compound (CAS 15547-61-2), is then reduced to the desired primary amine. reddychemtech.com Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a common method for this reduction. A review of the synthesis of 1-indanones mentions the catalytic reduction of keto-oximes with Pd/C to yield 2-amino substituted 1-indanones, a principle applicable here. mdpi.com

Reductive Amination of 5,6-Dimethoxy-1-indanone:

Direct conversion of the ketone to the amine can be accomplished through reductive amination. The Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, is a classic method for this transformation. wikipedia.orgalfa-chemistry.com This one-pot reaction is driven by heat and proceeds through an iminium ion intermediate which is subsequently reduced. alfa-chemistry.com While effective, this reaction often requires high temperatures. wikipedia.orgalfa-chemistry.com

Table 1: Reductive Amination of 5,6-Dimethoxy-1-indanone

| Reagent | Conditions | Product |

|---|---|---|

| Ammonium formate | High temperature (120-130°C) | 5,6-Dimethoxy-1-aminoindane |

| Formamide | High temperature (>165°C) | N-formyl-5,6-dimethoxy-1-aminoindane (hydrolysis required) |

Conversion from Aminoindanol (B8576300) and Azidoindane Derivatives

In some synthetic strategies, particularly those targeting specific stereoisomers, 5,6-dimethoxy-1-aminoindane can be derived from aminoindanol or azidoindane precursors. These methods often involve the removal of a hydroxyl group.

For instance, a 5,6-dimethoxy-1-amino-2-indanol could be synthesized and the hydroxyl group subsequently removed through a hydrogenolysis reaction. This would typically involve converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source or catalytic hydrogenation. This approach is particularly useful in stereoselective syntheses where the stereochemistry of the aminoindanol has been established.

Development and Optimization of Synthetic Protocols

Continuous efforts in chemical research focus on improving the efficiency, purity, and stereoselectivity of the synthesis of valuable compounds like 5,6-dimethoxy-1-aminoindane.

Strategies for Enhanced Yield and Purity in Multi-Step Synthesis

In the synthesis of the precursor, 5,6-dimethoxy-2-methyl-1-indanone, it was noted that the choice of solvent in the Friedel-Crafts reaction was crucial for regioselectivity, with nitromethane (B149229) providing a greater than 20:1 ratio of the desired product over its regioisomer. wikipedia.org Purification of the final indanone was achieved by recrystallization. wikipedia.org Such optimization of the initial steps ensures a high-purity starting material for subsequent transformations.

For the conversion of the ketone to the amine, purification of intermediates such as the oxime by recrystallization can significantly improve the purity of the final product. The choice of reducing agent and reaction conditions for the oxime or direct reductive amination also plays a pivotal role in minimizing side products and maximizing yield.

Approaches to Enantioselective Synthesis of Chiral Aminoindanes

As 5,6-dimethoxy-1-aminoindane is a chiral molecule, the development of enantioselective synthetic routes is of high importance for its application in pharmaceuticals. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

This classic method involves the separation of a racemic mixture of 5,6-dimethoxy-1-aminoindane into its individual enantiomers. wikipedia.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or L-(-)-malic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine is liberated from the salt by treatment with a base. A patent for the resolution of 1-aminoindan (B1206342) highlights the use of L(-)-malic acid in methanol to effectively crystallize the (R)-enantiomer. rsc.org

Table 2: Chiral Resolving Agents for Aminoindanes

| Resolving Agent | Principle |

| (+)-Tartaric acid | Forms diastereomeric salts with different solubilities. wikipedia.orglibretexts.org |

| L-(-)-Malic acid | Forms diastereomeric salts, allowing for fractional crystallization. rsc.org |

| (S)-Mandelic acid | Forms diastereomeric salts with differing solubilities. |

Asymmetric Synthesis:

More modern approaches focus on the direct synthesis of a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. For the synthesis of chiral aminoindanes, this can involve the asymmetric reduction of the prochiral ketone, 5,6-dimethoxy-1-indanone, or its corresponding imine or oxime.

One reported method for the enantioselective synthesis of 1-aminoindene derivatives involves a catalytic asymmetric iminium ion cyclization using a BINOL-derived chiral N-triflyl phosphoramide, which yields the products in good yields and high enantioselectivities. rsc.org While this produces an aminoindene, subsequent reduction would lead to the desired aminoindane. Additionally, processes for preparing (R)-1-aminoindanes have been developed, highlighting the importance of these chiral compounds as pharmaceutical intermediates. google.com

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of a compound's structure-activity relationship (SAR) is fundamental in medicinal chemistry. For 5,6-dimethoxy-1-aminoindane, this involves the systematic modification of its structure to understand how these changes influence its properties. Key derivatization strategies include the synthesis of sulfonamide analogues, N-substituted and ring-substituted derivatives, and the construction of related indanone-derived scaffolds.

Synthesis of Sulfonamide Analogues

The transformation of the primary amino group of 5,6-dimethoxy-1-aminoindane into a sulfonamide is a common strategy to explore new chemical space. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. acs.org This method is adaptable for the synthesis of 5,6-dimethoxy-1-aminoindane sulfonamide derivatives.

The nucleophilicity of the amine can be influenced by the groups attached to it, which may require adjustments to the reaction conditions. acs.org A variety of arylsulfonyl chlorides can be employed to generate a library of sulfonamide analogues, each with unique electronic and steric properties.

| Reagent | Product |

| 5,6-Dimethoxy-1-aminoindane | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)benzenesulfonamide |

| Benzenesulfonyl chloride | |

| 5,6-Dimethoxy-1-aminoindane | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide |

| p-Toluenesulfonyl chloride | |

| 5,6-Dimethoxy-1-aminoindane | 4-Chloro-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)benzenesulfonamide |

| 4-Chlorobenzenesulfonyl chloride |

This table represents a general synthetic approach and potential products.

Recent advancements have also explored green chemistry approaches for sulfonamide synthesis, such as one-pot systems utilizing electrochemical oxidation. acs.org These methods offer the potential for more efficient and environmentally benign routes to sulfonamide derivatives of 5,6-dimethoxy-1-aminoindane.

Exploration of N-Substituted and Ring-Substituted Derivatives

Further diversification of the 5,6-dimethoxy-1-aminoindane scaffold can be achieved through N-substitution and ring-substitution.

N-Substituted Derivatives: The introduction of alkyl or aryl groups onto the nitrogen atom can significantly alter the compound's properties. N-alkylation can be achieved through various methods, including reductive amination of the corresponding ketone (5,6-dimethoxy-1-indanone) or by direct alkylation of the primary amine. Tantalum-catalyzed hydroaminoalkylation of olefins with N-alkylanilines represents a modern approach for the addition of amine α-C–H bonds across double bonds to form branched alkylamines. rsc.org

N-arylation of amines can be accomplished through methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, which allow for the coupling of the amine with aryl halides. researchgate.net

Ring-Substituted Derivatives: Modification of the aromatic ring of the indane system provides another avenue for SAR exploration. The synthesis of ring-substituted derivatives typically starts from appropriately substituted precursors. For instance, the synthesis of 2,6-dimethyl-1-indanone has been achieved via a Friedel-Crafts acylation of m-xylene (B151644) with propylene, followed by an intramolecular Friedel-Crafts alkylation. acs.org A similar strategy could be envisioned for the synthesis of other ring-alkylated or halogenated 5,6-dimethoxy-1-indanone precursors.

| Starting Material | Reagent(s) | Product |

| 5,6-Dimethoxy-1-indanone | Alkyl halide, reducing agent | N-Alkyl-5,6-dimethoxy-1-aminoindane |

| 5,6-Dimethoxy-1-aminoindane | Aryl halide, Pd catalyst | N-Aryl-5,6-dimethoxy-1-aminoindane |

| Substituted veratrole | 3-Chloropropionyl chloride, AlCl3 | Substituted 5,6-dimethoxy-1-indanone |

This table outlines general synthetic pathways for N- and ring-substituted derivatives.

Synthesis of Related Indanone-Derived Scaffolds

The indanone core of 5,6-dimethoxy-1-aminoindane serves as a versatile scaffold for the construction of more complex, polycyclic systems.

One notable transformation is the synthesis of dibenz[c,e]azepines. While not directly from 5,6-dimethoxy-1-aminoindane, the synthesis of these seven-membered heterocyclic systems from related biaryl precursors highlights a potential scaffold hopping strategy. An enantioselective synthesis of dibenz[c,e]azepines has been achieved through a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence. rsc.orgorganic-chemistry.org Another approach involves a Suzuki-Miyaura coupling followed by a Staudinger reaction and lactam formation. doaj.org

The indanone moiety itself can be modified. For example, a solvent-free Claisen-Schmidt condensation of 1-indanone (B140024) with 3,5-dimethoxybenzaldehyde (B42067) has been used to produce (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, a chalcone (B49325) derivative. This reaction demonstrates the potential for creating extended conjugated systems from the basic indanone framework.

| Precursor | Key Reaction | Resulting Scaffold |

| Bridged biaryl aldehyde | Intramolecular asymmetric reductive amination | Dibenz[c,e]azepine |

| 2-Bromobenzyl azide and 2-(methoxycarbonyl)phenylboronic acid | Suzuki-Miyaura coupling, Staudinger reaction, lactam formation | Dibenz[c,e]azepin-5-one |

| 1-Indanone and 3,5-dimethoxybenzaldehyde | Claisen-Schmidt condensation | Indanone-based chalcone |

This table showcases the synthesis of diverse scaffolds from indanone-related precursors.

Chemical Transformations and Reaction Mechanisms of Dimethoxyindane Systems

Understanding the reactivity of the dimethoxyindane core and its intermediates is crucial for both the design of synthetic routes and the prediction of potential side products.

Studies on Dimerization Reactions of Related Indene (B144670) Intermediates

During the synthesis or subsequent reactions of aminoindanes, the corresponding indene intermediate can sometimes be formed. Indenes are known to undergo dimerization, particularly in the presence of acid catalysts. The reaction of 1H-indene with Friedel-Crafts acids has been shown to produce a mixture of dimers and trimers. rsc.org

The proposed mechanism for the acid-catalyzed dimerization involves the protonation of an indene molecule to form a stable indan-1-ylium cation. This carbocation then acts as an electrophile and attacks a second indene molecule. The position of attack and subsequent rearrangements, such as 1,2-hydride shifts, can lead to a variety of dimeric structures. rsc.org

Four main dimer structures have been identified from the reaction of 1H-indene:

6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene

2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene

1-(2',3'-dihydro-1'H-inden-2'-yl)-1H-indene

2,3,1',3'-tetrahydro-[1,2']biindenylidene

The formation of these dimers is a result of the initial alkylation of indene by the indan-1-ylium ion, followed by potential acid-catalyzed rearrangements. rsc.org It is conceivable that a 5,6-dimethoxyindene intermediate, which could be formed from 5,6-dimethoxy-1-aminoindane under certain conditions, would undergo similar dimerization reactions. The electron-donating methoxy (B1213986) groups would likely influence the rate and regioselectivity of this process.

Following a comprehensive search for scientific literature detailing the pharmacological properties of the specific chemical compound 5,6-Dimethoxy-1-aminoindane HCl (CAS Number: 83402-82-8), it has been determined that there is no publicly available research data to fulfill the requirements of the requested article.

Searches for this compound did not yield any studies describing its interactions with monoamine transporters (SERT, NET, DAT) or its binding affinities at serotonergic receptors. Consequently, the essential data required to generate the sections and subsections outlined in the user's request—including modulation of transporter function, comparative analysis of neurotransmitter release and reuptake, and receptor binding affinities—is absent from the available scientific literature.

Therefore, it is not possible to produce a scientifically accurate and detailed article on the pharmacological characterization and mechanism of action of this compound as specified.

Pharmacological Characterization and Mechanism of Action Studies

Receptor Binding and Ligand Activity

Dopamine D3 Receptor Antagonism Studies

5,6-Dimethoxy-2-(N-dipropyl)-aminoindan, a related compound, has been identified as a selective dopamine D3 receptor antagonist. figshare.com This has spurred interest in the broader class of 5,6-dimethoxy-aminoindanes for their potential in conditions where dopamine D3 receptor modulation is beneficial. The dopamine D3 receptor is primarily located in the limbic areas of the brain, which are associated with cognitive and emotional functions. nih.gov Antagonism of this receptor is a key area of research for developing treatments for neurological and psychiatric disorders, potentially avoiding the side effects associated with dopamine D2 receptor blockade. nih.gov

Research into a series of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans revealed that substitutions on the amine nitrogen are critical for selective D3 antagonist activity. While many combinations of alkyl groups resulted in inactivity at the D3 receptor, the di-N-propyl group was found to be optimal for achieving selective D3 antagonism. figshare.com Although introducing an N-alkylaryl or N-alkylheteroaryl group can lead to potent D3 binding affinity, it often enhances D2 affinity as well, reducing the selectivity for the D3 receptor. figshare.com

In some animal models, the putative D3 antagonist 5,6-dimethoxy-2-(N-dipropyl)-aminoindan did not show an effect on cocaine-enhanced brain stimulation reward (BSR). jneurosci.org

Investigation of Adrenergic and Histaminergic Receptor Interactions

The interaction of 5,6-Dimethoxy-1-aminoindane HCl with adrenergic and histaminergic receptors is an area of ongoing investigation to fully characterize its pharmacological profile. Histamine receptors, particularly the H1 subtype, are known targets for drugs that block allergic reactions. drugbank.com First-generation H1 antagonists are known to cross the blood-brain barrier and can be used for treating sleep disorders and itching. nih.gov

Enzyme Inhibition Profiles

Studies have explored the inhibitory effects of trimethoxyindane derivatives on human carbonic anhydrase (hCA) isoenzymes I and II, which are found in the cytosol. researchgate.net These derivatives have demonstrated potent inhibition of both hCA I and hCA II in the low nanomolar range. researchgate.net For comparison, acetazolamide, a known CA inhibitor, has Ki values of 6.76 nM for hCA I and 5.85 nM for hCA II. researchgate.net

Specifically, some trimethoxyindane derivatives exhibited Ki values in the range of 1.66-4.14 nM for hCA I and 1.37-3.12 nM for hCA II. researchgate.net The structure-activity relationship suggests that the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring is favorable for inhibitory activity against the hCA II isoform. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoenzymes by Trimethoxyindane Derivatives

| Compound Class | Target Isoenzyme | Inhibition Constant (Ki) Range |

|---|---|---|

| Trimethoxyindane Derivatives | hCA I | 1.66 - 4.14 nM |

Data derived from studies on trimethoxyindane derivatives.

A related compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a derivative of 5,6-dimethoxy-1-indanone), has been identified as a potent acetylcholinesterase (AChE) inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrated a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase. nih.gov Kinetic studies of a similar compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, revealed a mixed-type inhibition of AChE. nih.gov

Trimethoxyindane derivatives have also been investigated as AChE inhibitors and have shown potent activity, with Ki values in the range of 1.87-7.53 nM. researchgate.net This is comparable to the known AChE inhibitor Tacrine, which has a Ki of 7.64 nM. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC50 / Ki |

|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | IC50 = 5.7 nM |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and is a target for therapies aimed at neurodegenerative diseases. nih.gov While direct studies on this compound are limited, related indole-based compounds have been synthesized and evaluated as novel MAO-B inhibitors. nih.gov Some of these compounds have shown potent and selective inhibition of MAO-B. nih.govnih.gov For instance, certain indole derivatives exhibited over 80% inhibition of MAO-B at a concentration of 10 µM, with IC50 values in the sub-micromolar range. nih.gov Kinetic studies of some of these inhibitors revealed a competitive mode of action with Ki values in the nanomolar range. nih.gov

Other research on pyridazinobenzylpiperidine derivatives has also identified potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the sub-micromolar range and competitive, reversible inhibition. researchgate.net

Table 3: MAO-B Inhibitory Activity of Related Compound Classes

| Compound Class | Inhibition | IC50 / Ki |

|---|---|---|

| Indole-based inhibitors | >80% at 10 µM | IC50 = 0.02 - 0.45 µM |

| Indole-based inhibitors | Competitive | Ki = 6.63 - 10.34 nM |

Neurotransmitter Release and Synaptic Modulation

The diverse receptor and enzyme interactions of this compound and its analogs suggest a potential to modulate neurotransmitter systems. For example, the inhibition of AChE by related compounds can lead to an increase in acetylcholine levels in the brain. nih.gov Similarly, the antagonism of dopamine D3 receptors and inhibition of MAO-B can significantly impact dopaminergic neurotransmission. These actions can influence synaptic plasticity and neuronal signaling, which are fundamental processes in brain function.

Serotonin (B10506) Release Mechanisms and Potency

A thorough search of scientific databases and peer-reviewed literature did not yield specific data on the serotonin releasing mechanisms or potency (such as EC50 values) for this compound. While studies on related aminoindane compounds exist, this specific information for the requested compound is not available in the reviewed literature.

Norepinephrine (B1679862) Release Characteristics

Similarly, detailed research findings, including quantitative data on the norepinephrine release characteristics of this compound, could not be located in the available scientific literature. Consequently, a data table for norepinephrine release cannot be generated at this time.

Dopamine Release Pathways

Information regarding the specific dopamine release pathways and potency of this compound is also not present in the currently accessible scientific literature. As a result, a detailed analysis and data table for its dopamine-releasing effects cannot be provided.

Based on an extensive review of the available scientific literature, there is a notable absence of published research specifically detailing the pharmacological characterization and mechanism of action of this compound concerning its effects on serotonin, norepinephrine, and dopamine release. While the aminoindane chemical class has been the subject of various pharmacological studies, the specific compound , this compound, appears to be uncharacterized in this regard in publicly accessible scientific databases. Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline. Further research would be required to elucidate the specific monoamine releasing properties of this compound.

Structure Activity Relationship Sar Investigations

Influence of Dimethoxy Substituents on Biological Activity

The presence and position of methoxy (B1213986) groups on the aromatic ring of the aminoindane scaffold are significant determinants of its interaction with biological targets, particularly monoamine transporters. While direct data for 5,6-dimethoxy-1-aminoindane is limited in publicly available research, extensive studies on related 2-aminoindane derivatives offer valuable insights.

Research on ring-substituted 2-aminoindanes has consistently shown that the addition of methoxy groups tends to shift the compound's selectivity towards the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), often at the expense of its affinity for the dopamine transporter (DAT). For instance, the parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT nih.gov. However, the introduction of a methoxy group at the 5-position, as seen in 5-methoxy-2-aminoindane (MEAI), results in a compound with increased selectivity for SERT nih.gov. MEAI displays a six-fold lower potency at NET and a twenty-fold lower potency at DAT compared to its effects on SERT nih.gov.

Further substitution, as in 5-methoxy-6-methyl-2-aminoindane (MMAI), enhances this selectivity for SERT even more, with a reported 100-fold lower potency at both NET and DAT nih.gov. Similarly, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), which has a methylenedioxy bridge analogous to the two methoxy groups in 5,6-dimethoxy-1-aminoindane, is a moderately selective SERT and NET releaser with significantly weaker effects on DAT nih.gov.

This trend suggests that the 5,6-dimethoxy substitution pattern in 1-aminoindane likely enhances its affinity and activity at SERT and NET, while reducing its dopaminergic activity. This shift is a key aspect of its pharmacological profile, distinguishing it from non-substituted or differently substituted aminoindanes.

Table 1: Influence of Ring Substitution on Monoamine Transporter Activity in 2-Aminoindane Analogs

| Compound | Substitution | Primary Transporter Activity | Selectivity Profile |

|---|---|---|---|

| 2-Aminoindane (2-AI) | None | NET and DAT Substrate | Selective for NET and DAT over SERT |

| 5-Methoxy-2-aminoindane (MEAI) | 5-Methoxy | SERT Releaser | Selective for SERT over NET and DAT |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 5-Methoxy, 6-Methyl | SERT Releaser | Highly selective for SERT |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 5,6-Methylenedioxy | SERT and NET Releaser | Moderately selective for SERT and NET over DAT |

Impact of Amine Position and Substitution on Pharmacological Profiles

The position of the amino group on the indane ring, and any substitutions on this amine, are critical for determining the compound's pharmacological properties.

The location of the amino group at the 1-position versus the 2-position of the indane ring system significantly influences the molecule's conformational flexibility and its interaction with receptor binding sites. While 2-aminoindanes are rigid analogs of amphetamine, 1-aminoindane derivatives, such as rasagiline, have also been developed as potent and selective monoamine oxidase (MAO) inhibitors wikipedia.org. The different spatial arrangement of the amino group in 1-aminoindanes can lead to interactions with different sets of receptors or transporters, or with the same targets in a different manner.

Modification of the primary amine through N-alkylation or the addition of N-alkylaryl groups can profoundly alter the pharmacological profile of aminoindanes. N-alkylation is a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and metabolic stability dntb.gov.ua.

In the context of aminoindanes, N-alkylation can influence selectivity for different monoamine transporters. For example, in a series of 2-aminoindan derivatives, substitution at the amine nitrogen was found to be quite restricted for achieving selective D3 dopamine receptor antagonists, with the di-N-propyl group showing favorable activity researchgate.net. The introduction of N-alkylaryl or N-alkylheteroaryl groups, while enhancing D3 affinity, also increased D2 affinity, thus reducing selectivity researchgate.net.

For 1-aminoindane derivatives, N-alkylation is also a key structural feature. For instance, N-propargyl-1-aminoindane (rasagiline) is a potent MAO-B inhibitor wikipedia.org. This demonstrates that the introduction of a small alkyl group with a terminal alkyne can confer potent and specific inhibitory activity. The size and nature of the N-substituent are therefore crucial in directing the biological activity of the aminoindane core.

As discussed in section 4.1, the pattern of substitution on the aromatic ring of the aminoindane nucleus is a primary determinant of its selectivity for the monoamine transporters. The presence of electron-donating groups, such as methoxy groups at the 5- and 6-positions, generally correlates with increased serotonergic and noradrenergic activity and decreased dopaminergic activity nih.govnih.gov.

This principle is well-illustrated by comparing the activity of various ring-substituted 2-aminoindanes. While the unsubstituted 2-aminoindane is primarily a catecholamine (dopamine and norepinephrine) releaser, the addition of substituents that increase electron density in the aromatic ring, such as a methoxy or methylenedioxy group, shifts the activity profile towards that of a serotonin releaser nih.govnih.gov. This is thought to be due to the altered electronic properties of the aromatic ring influencing its interaction with specific amino acid residues within the binding pockets of the respective transporters.

Conformational Features and Biological Activity of Aminoindane Ring Systems

The rigid structure of the aminoindane ring system, which can be considered a conformationally restricted analog of phenylethylamines, is a key feature influencing its biological activity. The fusion of the cyclopentane (B165970) and benzene (B151609) rings limits the number of possible conformations, leading to a more defined spatial arrangement of the pharmacophoric elements (the aromatic ring and the amino group).

Conformational analysis of 2-aminoindans has shown that the position of the amino group (axial or equatorial) can be crucial for its interaction with receptors, such as the dopamine receptor wikipedia.org. Molecular mechanics calculations and X-ray crystallography have been used to determine the preferred conformations of these molecules and correlate them with their biological activity wikipedia.org. For potent dopamine receptor agonism, an equatorial position of the nitrogen atom, which places it closer to the plane of the aromatic ring, is thought to be favorable wikipedia.org.

Application of Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are invaluable tools for understanding the SAR of compounds like 5,6-dimethoxy-1-aminoindane HCl. These methods allow for the visualization of how the molecule interacts with its biological targets at an atomic level and can help rationalize observed biological data.

Molecular docking studies, for example, can predict the binding orientation of aminoindane derivatives within the active sites of monoamine transporters or receptors nih.govchemsigma.combiosynth.com. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a structural basis for the observed affinity and selectivity. For instance, docking studies of aminoindane derivatives with monoamine transporters can help explain why certain ring substitutions favor binding to SERT over DAT wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach used to correlate the chemical properties of a series of compounds with their biological activities cymitquimica.com. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective molecules. These models can incorporate various molecular descriptors, including electronic, steric, and hydrophobic parameters, to capture the features that are important for biological activity.

Metabolic Pathways and Pharmacokinetics

Absorption and Distribution Dynamics in Pre-clinical Models

Specific pharmacokinetic data regarding the absorption and distribution of 5,6-Dimethoxy-1-aminoindane is not extensively documented in publicly available preclinical studies. However, based on the general properties of aminoindane derivatives, which are small, lipophilic molecules, it is anticipated that the compound would be readily absorbed following administration.

In preclinical studies involving the related compound 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) in rats, the compound was administered subcutaneously, indicating effective absorption into the systemic circulation. nih.gov Following absorption, such compounds are expected to distribute throughout the body. The distribution patterns are influenced by factors such as tissue perfusion, plasma protein binding, and the compound's lipophilicity.

Identification and Characterization of Biotransformation Pathways

The biotransformation of 5,6-Dimethoxy-1-aminoindane is expected to proceed through several key Phase I and Phase II metabolic reactions, consistent with other aminoindane compounds. nih.gov The primary site for these metabolic processes is the liver, involving a variety of enzymatic systems. nih.gov Studies on the analog MDAI in rats have identified major metabolic pathways that include oxidative demethylenation (analogous to O-demethylation), O-methylation, N-acetylation, hydroxylation, and subsequent conjugation. nih.govresearchgate.net

For 5,6-Dimethoxy-1-aminoindane, a primary metabolic pathway is anticipated to be the O-demethylation of one or both of the methoxy (B1213986) groups at the 5- and 6-positions. This reaction is a common Phase I metabolic process catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.gov

In studies with the analogous compound MDAI, which has a methylenedioxy group, the primary metabolic step is oxidative demethylenation, which breaks the methylenedioxy ring to form a dihydroxy metabolite (5,6-dihydroxy-2-aminoindane). nih.gov This initial metabolite can then undergo O-methylation by catechol-O-methyltransferase (COMT) to yield a hydroxy-methoxy metabolite (5-hydroxy-6-methoxy-2-aminoindane). nih.gov A similar pathway is plausible for 5,6-Dimethoxy-1-aminoindane, where O-demethylation would yield 5-hydroxy-6-methoxy-1-aminoindane and/or 6-hydroxy-5-methoxy-1-aminoindane.

The primary amino group at the 1-position of the indane ring makes 5,6-Dimethoxy-1-aminoindane a substrate for N-acetylation. This is a Phase II conjugation reaction catalyzed by N-acetyltransferase (NAT) enzymes. researchgate.net N-acetylation is a significant metabolic pathway that typically results in a less pharmacologically active and more water-soluble metabolite, facilitating its excretion. nih.gov

In rat metabolism studies of MDAI, N-acetylation was identified as a main metabolic pathway, occurring in parallel with other transformations. nih.gov This resulted in the formation of N-acetyl-5,6-methylenedioxy-2-aminoindane and N-acetylated versions of its hydroxylated metabolites. nih.gov This suggests that N-acetylation is a crucial step in the biotransformation and clearance of such aminoindanes.

Hydroxylation, another key Phase I reaction, can occur at various positions on the 5,6-Dimethoxy-1-aminoindane molecule, including the indane ring. For the related compound MDAI, minor metabolites were formed through hydroxylation at the 1- and 4-positions of the indane structure. nih.gov

Following these Phase I reactions (O-demethylation, hydroxylation), the resulting hydroxylated and catecholic metabolites are susceptible to Phase II conjugation reactions. nih.gov The most common of these are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.gov These conjugation processes dramatically increase the water solubility of the metabolites, preparing them for efficient renal excretion. In studies of MDAI, the hydroxylated metabolites were found predominantly in the urine as their corresponding glucuronide and sulfate conjugates. nih.gov

Table 1: Predicted Metabolites of 5,6-Dimethoxy-1-aminoindane Based on Analog Studies (MDAI)

| Parent Compound | Metabolic Pathway | Key Enzyme(s) | Predicted Metabolite(s) |

| 5,6-Dimethoxy-1-aminoindane | O-Demethylation | CYP450 | 5-Hydroxy-6-methoxy-1-aminoindane, 6-Hydroxy-5-methoxy-1-aminoindane |

| 5,6-Dimethoxy-1-aminoindane | N-Acetylation | NAT | N-Acetyl-5,6-dimethoxy-1-aminoindane |

| 5,6-Dimethoxy-1-aminoindane | Hydroxylation | CYP450 | Hydroxylated derivatives on the indane ring |

| Phase I Metabolites | Glucuronidation | UGT | Glucuronide conjugates |

| Phase I Metabolites | Sulfation | SULT | Sulfate conjugates |

Excretion Profiles of Parent Compound and Metabolites

The excretion of 5,6-Dimethoxy-1-aminoindane and its metabolites is expected to occur primarily through the kidneys into the urine. Following biotransformation in the liver, the resulting polar and water-soluble metabolites, particularly the glucuronide and sulfate conjugates, are readily filtered by the kidneys for elimination.

In preclinical studies with rats administered MDAI, urine was collected for 24 hours to analyze the excretion products. nih.gov A significant portion of the administered MDAI was found to be excreted unchanged in the urine, indicating that renal clearance of the parent compound is also a relevant elimination pathway. nih.govresearchgate.net The remainder was excreted as various metabolites, including N-acetylated, hydroxylated, and demethylenated products, largely in their conjugated forms. nih.gov

In Vitro Metabolism Studies Using Hepatic Enzyme Preparations

In vitro metabolism studies using hepatic enzyme preparations, such as liver microsomes and S9 fractions, are standard methods for investigating the metabolic fate of new chemical entities. nih.govflinders.edu.au These preparations contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. nih.govflinders.edu.au Such assays are crucial for determining a compound's metabolic stability, identifying its metabolites, and predicting its intrinsic clearance. nuvisan.com

Quantitative Pharmacokinetic Parameter Determination in Research Models

A comprehensive search of scientific literature and databases did not yield specific research findings detailing the quantitative pharmacokinetic parameters for 5,6-Dimethoxy-1-aminoindane HCl in any research models. Studies determining key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) for this specific compound are not publicly available.

While research exists on the in vitro metabolic stability and receptor binding profiles of structurally related compounds, such as 5,6-dimethoxy-2-aminoindane derivatives, this does not provide the in vivo quantitative data necessary to characterize the pharmacokinetic profile of this compound. Therefore, no data tables or detailed research findings on its absorption, distribution, metabolism, and excretion in research models can be provided at this time.

Toxicological Assessments and Safety Profiles

Neurotoxicity Evaluation in Animal Models

There is no available scientific literature detailing the neurotoxic effects of 5,6-Dimethoxy-1-aminoindane HCl in animal models.

Serotonergic Neurotoxicity and its Molecular Basis

Specific studies investigating the potential for this compound to induce serotonergic neurotoxicity, or the molecular mechanisms that would underlie such an effect, have not been published. Research into how this compound interacts with serotonin (B10506) transporters, receptors, and metabolic enzymes is required to understand its neurotoxic potential.

Influence of Co-administration with Other Substances on Neurotoxicity

No research is available on how the co-administration of this compound with other substances might alter its neurotoxic profile. Such studies are critical for understanding potential drug-drug interactions.

Acute Toxicity and Lethality Assessments in Research Studies

Detailed acute toxicity and lethality studies, such as the determination of an LD50 (median lethal dose) in animal models for this compound, are not present in the public domain. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information available for the parent compound, 5,6-Dimethoxy-1-indanone (B192829), indicates it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. However, this does not provide specific data for the hydrochloride salt of the aminoindane derivative.

Cardiovascular and Thermoregulatory Effects in Vivo

There are no published in vivo studies that have assessed the cardiovascular and thermoregulatory effects of this compound. Therefore, its impact on heart rate, blood pressure, and body temperature remains uncharacterized.

Serotonin Syndrome: Manifestations and Underlying Mechanisms

While serotonin syndrome is a known risk for serotonergic compounds, there are no documented case reports or research studies linking this compound to this condition. The general manifestations of serotonin syndrome, which can include altered mental status, autonomic hyperactivity, and neuromuscular abnormalities, are well-described in the literature for other serotonergic agents. wikem.orgnih.govmayoclinic.org The underlying mechanism involves an excess of serotonin in the central and peripheral nervous systems. nih.gov However, the specific propensity of this compound to induce this syndrome is unknown.

General Manifestations of Serotonin Syndrome (Not Specific to this compound)

| Category | Signs and Symptoms |

| Altered Mental Status | Agitation, restlessness, confusion, anxiety, hypomania |

| Autonomic Hyperactivity | Tachycardia, hypertension, hyperthermia, diaphoresis (sweating), mydriasis (dilated pupils), shivering, diarrhea |

| Neuromuscular Abnormalities | Myoclonus (muscle jerks), hyperreflexia (overactive reflexes), tremor, muscle rigidity |

This table represents general information about serotonin syndrome and is not based on data specific to this compound.

Considerations for Chronic Exposure and Long-Term Safety

There is no information available regarding the long-term safety profile of this compound. Studies on the effects of chronic exposure are necessary to understand potential cumulative toxicity or other long-term health consequences.

Analytical Chemistry and Research Applications

Development of Chromatographic and Spectrometric Methods for Detection and Quantification

The accurate identification and quantification of 5,6-dimethoxy-1-aminoindane HCl in various samples are paramount in research. To this end, several advanced analytical techniques have been developed and optimized. These methods provide the necessary sensitivity and selectivity to distinguish MDAI from other structurally similar compounds.

Research has focused on optimizing GC-MS methods to improve separation and detection. For instance, fast GC-MS methods have been developed that can separate a wide range of new psychoactive substances, including MDAI, in under four minutes. nih.gov These rapid screening methods are invaluable for high-throughput analysis. nih.gov

However, challenges exist, particularly in distinguishing between positional isomers like 5,6-MDAI and 4,5-MDAI, which can have similar mass spectral data. dea.govnih.gov To overcome this, derivatization techniques are often employed. nih.gov Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) can be used to create derivatives of MDAI that exhibit improved chromatographic properties and more distinct mass spectra, allowing for their successful differentiation. nih.gov For example, while underivatized 5,6-MDAI and 4,5-MDAI may co-elute, their trimethylsilyl (B98337) (TMS) derivatives can be easily distinguished based on the relative intensities of specific ions. dea.gov

Table 1: GC-MS Parameters for the Analysis of Aminoindanes

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temp. | 280°C | swgdrug.org |

| Oven Program | Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min | swgdrug.org |

| MS Scan Range | 30-550 amu | swgdrug.org |

| Derivatizing Agents | MBTFA, HFBA, ECF | nih.gov |

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of MDAI, particularly for assessing purity and confirming identity. nih.govnih.govcapes.gov.brlgcstandards.com HPLC is well-suited for non-volatile or thermally labile compounds and is often coupled with various detectors, such as a diode array detector (DAD) or a mass spectrometer (MS). nih.gov

Ultra-high performance liquid chromatography (UHPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (UHPLC-MS/MS), has been successfully used for the direct analysis of MDAI in complex matrices like oral fluid. nih.govcapes.gov.br These methods are highly sensitive, with limits of detection (LOD) for MDAI and other designer drugs ranging from 1 to 20 ng/mL. nih.govcapes.gov.br The chromatographic separation is typically achieved on a specialized column, such as a Kinetex F5, using a gradient elution with mobile phases like 0.1% formic acid in water and acetonitrile. researchgate.net

Enantioselective HPLC methods have also been developed to separate the enantiomers of MDAI and other chiral NPS. cnr.it This is crucial for research purposes as different enantiomers can exhibit distinct pharmacological and toxicological profiles. cnr.it

Table 2: HPLC Method Parameters for NPS Analysis Including MDAI

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | UHPLC-ESI-MS/MS | nih.govcapes.gov.br |

| Sample Matrix | Oral Fluid | nih.govcapes.gov.br |

| Chromatographic Run Time | 9 minutes | nih.govcapes.gov.br |

| Limit of Detection (LOD) | 1-20 ng/mL | nih.govcapes.gov.br |

| Column | Kinetex F5 (50 mm × 3 mm × 2.6 μm) | researchgate.net |

| Mobile Phases | 0.1% formic acid in water and acetonitrile | researchgate.net |

Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of MDAI. uantwerpen.begoogle.com These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface, which generates a measurable current. uantwerpen.be Voltammetric techniques, in particular, have been explored for the detection of amphetamine-type substances. uantwerpen.be

While electrochemical methods are advantageous due to their simplicity and speed, selectivity can be a challenge when analyzing structurally similar compounds. uantwerpen.be However, research is ongoing to improve the selectivity of these sensors through the use of chemically modified electrodes or by identifying unique electrochemical signatures for different substances. uantwerpen.be For example, the oxidation of the secondary amine group in many amphetamine derivatives produces a peak at a similar potential, but additional peaks, such as those from the methylenedioxy group in MDAI, can help to distinguish between them. uantwerpen.be

Identification and Characterization in Biological Samples for Research Purposes

The detection and characterization of MDAI and its metabolites in biological samples such as blood, urine, and oral fluid are essential for research into its pharmacokinetics and pharmacodynamics. nih.govnih.govcapes.gov.broup.comnih.govresearchgate.net Both GC-MS and LC-MS/MS are the primary techniques employed for this purpose.

For instance, a validated GC-MS method for the simultaneous determination of 13 amphetamine-related NPS, including MDAI, in urine has been developed. oup.comnih.gov This method involves a liquid-liquid extraction followed by derivatization with trifluoroacetic anhydride before analysis. oup.comnih.gov The method demonstrated good linearity, with a range of 2-100 ng/mL for MDAI, and a lower limit of quantification (LLOQ) of 2.0 ng/mL. oup.comnih.gov

Similarly, UHPLC-MS/MS methods have been established for the analysis of MDAI in oral fluid and blood. nih.govnih.govcapes.gov.br These methods are highly sensitive and can detect MDAI at low concentrations. In one reported case, MDAI was quantified in postmortem blood at a concentration of 2.09 mg/L. nih.gov The analysis of biological samples can also provide insights into the metabolic fate of MDAI.

Table 3: Validation Parameters for MDAI Determination in Urine by GC-MS

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 2-100 ng/mL | oup.comnih.gov |

| Coefficient of Determination (r²) | > 0.9963 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | oup.comnih.gov |

| Intra-day Precision (%RSD) | < 11.9% | nih.gov |

| Inter-day Precision (%RSD) | < 12.5% | nih.gov |

| Recovery | 69.3% - 96.4% | oup.comnih.gov |

Reference Standard Synthesis for Analytical Validation in Research

The availability of high-purity, structurally confirmed reference standards is a prerequisite for the validation of any analytical method. dea.govsci-hub.se The synthesis of this compound reference material allows for the accurate calibration of analytical instruments and the confirmation of the identity of the analyte in unknown samples. dea.gov The synthesis of MDAI and its positional isomer, 4,5-MDAI, has been described in the scientific literature, providing a basis for the preparation of these materials for research purposes. dea.gov Certified reference materials (CRMs) for MDAI are also commercially available from suppliers like LGC Standards. lgcstandards.com These standards are essential for ensuring the accuracy and traceability of analytical results.

Standardization of Analytical Techniques for Research Data Reliability

Selectivity: The ability of the method to differentiate the analyte from other substances in the sample. oup.comsci-hub.se

Linearity: The relationship between the analyte concentration and the instrument response. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netbu.edu

Precision: The closeness of repeated measurements of the same sample. nih.govsci-hub.se

Accuracy: The closeness of the measured value to the true value. sci-hub.se

Recovery: The efficiency of the sample preparation process. oup.comnih.gov

Stability: The stability of the analyte in the sample matrix under different storage conditions. oup.comnih.govoup.com

Potential Therapeutic Applications and Future Research Directions

Research into Cognitive Enhancement Properties (e.g., through Acetylcholinesterase Inhibition)

Derivatives of 5,6-dimethoxy-1-indanone (B192829), a related structural class, have been investigated for their potential in treating cognitive decline, particularly in the context of Alzheimer's disease. One such derivative, E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), is being developed as a treatment for senile dementia of the Alzheimer's type by inhibiting acetylcholinesterase (AChE) in the brain. nih.gov Kinetic studies have shown that E2020 is a potent mixed-type inhibitor of AChE, with inhibitor dissociation constants significantly lower than other similar compounds. nih.gov

More recently, a novel hybrid molecule, (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenyl ethyl(methyl) carbamate (B1207046) (AP5), which combines the 5,6-dimethoxy-indanone moiety with a chalcone (B49325) and carbamate scaffold, has shown promise in preclinical models of Alzheimer's disease. nih.gov This multi-target-directed ligand was found to inhibit AChE activity and reduce AChE-induced amyloid-β (Aβ) aggregation. nih.gov In animal models, AP5 treatment led to a decrease in Aβ plaque deposition, reduced neuroinflammation, and ultimately rescued neuronal and synaptic damage, leading to an alleviation of cognitive deficits. nih.gov

Antiviral Activity Research

The 5,6-dimethoxyindan-1-one nucleus is a key structural component in various bioactive compounds and has been explored for its potential antiviral properties. nih.gov A study screening a small library of 5,6-dimethoxyindan-1-one analogs against a panel of viruses revealed significant antiviral activity. nih.gov One particular analog demonstrated high efficacy against the vaccinia virus, proving to be substantially more potent than the standard drug Cidofovir in primary assays. nih.gov Another heterocyclic chalcone analog from the same study showed broad-spectrum antiviral activity against several viruses, including Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, and Herpes simplex virus 1. nih.gov This research highlights the potential of the 5,6-dimethoxyindan-1-one scaffold as a starting point for the development of novel antiviral agents. nih.gov

Development as Carbonic Anhydrase Inhibitors

Carbonic anhydrase (CA) inhibitors are a class of drugs used to treat a variety of conditions, including glaucoma, epilepsy, and mountain sickness. wikipedia.org The primary mechanism of these drugs is the suppression of carbonic anhydrase activity. wikipedia.org While direct research linking 5,6-Dimethoxy-1-aminoindane HCl to carbonic anhydrase inhibition is limited, the broader class of sulfonamides, which are the primary class of CA inhibitors, often feature heterocyclic ring systems. nih.govscbt.com The structural features of aminoindanes could potentially be modified to incorporate sulfonamide groups, thereby creating novel CA inhibitors. The design of isoform-selective inhibitors is a key area of research, with a focus on targeting specific CA isoforms like hCA VII for neuropathic pain. nih.gov

Exploration in Psychotherapy Research (e.g., Empathogenic Effects without Neurotoxicity)

Aminoindanes have been investigated for their potential use in psychotherapy, largely due to their empathogenic effects, which are similar to those of MDMA. nih.gov However, a key area of research is the development of compounds that possess these therapeutic properties without the associated neurotoxicity. Some aminoindanes are known to primarily act on the serotonin (B10506) system, which can pose risks at high doses. nih.gov

Recent preclinical studies on a novel aminoindane compound, AW21003, have shown promising results. stocktitan.net In these studies, the compound demonstrated an ability to enhance social interaction and information transfer with a more favorable safety profile compared to MDMA. stocktitan.net Specifically, it did not induce stereotyped behaviors that are sometimes observed with MDMA. stocktitan.net This line of research is aimed at developing new therapeutic options for trauma-related mental health conditions like PTSD. stocktitan.net The goal is to synthesize aminoindane compounds that can be screened for their effects on serotonin, dopamine, and norepinephrine (B1679862) release to identify candidates with the desired therapeutic profile. stocktitan.net

Identification of Novel Pharmacological Targets

Research into aminoindanes is ongoing to identify new pharmacological targets and better understand their mechanisms of action. While some aminoindanes are known to interact with monoamine transporters, affecting the levels of neurotransmitters like serotonin, norepinephrine, and dopamine, the full scope of their interactions is still being explored. nih.govresearchgate.net For instance, some aminoindanes have shown affinity for serotonin receptors such as 5-HT1A and 5-HT2A, suggesting a potential for hallucinogenic properties in addition to their empathogenic effects. nih.gov The metabolism of these compounds is also a key area of study, with research showing that different aminoindanes can be metabolized through various pathways, including hydroxylation and acetylation. nih.gov Identifying the specific enzymes and receptors that interact with this compound and its analogs will be crucial for understanding their full therapeutic potential and any potential side effects.

Future Challenges and Opportunities in Aminoindane Research

The field of aminoindane research presents both significant challenges and promising opportunities. A primary challenge is the need for greater knowledge about the pharmacology, pharmacokinetics, and toxicology of this class of compounds to ensure their safe development and use. nih.gov The emergence of novel psychoactive substances with aminoindane structures on the recreational drug market underscores the urgency of this research to protect public health. nih.gov

Despite these challenges, the opportunities are substantial. The diverse biological activities of aminoindane derivatives, from anti-Parkinsonian and cognitive-enhancing effects to antiviral and potential psychotherapeutic applications, suggest a rich field for drug discovery. nih.govnih.govnih.govnih.gov Future research will likely focus on synthesizing and screening new analogs to optimize their therapeutic effects while minimizing undesirable side effects. stocktitan.net A deeper understanding of their metabolic pathways and pharmacological targets will be essential for advancing these compounds from preclinical studies to potential clinical applications. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 5,6-Dimethoxy-1-aminoindane HCl?

- Methodology : Start with precursor optimization, such as 5,6-Dimethoxy-1-indanone (a structurally related compound), and employ reductive amination using sodium cyanoborohydride or hydrogenation with a palladium catalyst. Purify intermediates via column chromatography (silica gel, gradient elution with CHCl₃/MeOH) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Final hydrochloride salt formation should be validated by titration and elemental analysis .

- Key Parameters : Monitor reaction pH (<2.0 for HCl salt stability), solvent selection (e.g., anhydrous THF for moisture-sensitive steps), and stoichiometric ratios (amine:reducing agent ≥1:1.2).

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify methoxy groups (δ ~3.8 ppm) and amine protons (δ ~8.2 ppm). Compare with computational NMR predictions (DFT/B3LYP/6-31G*) for discrepancies .

- Purity Assessment : LC-MS (ESI+ mode) to detect trace impurities (e.g., unreacted indanone precursors, m/z ~190).

- Salt Content : Ion chromatography for chloride quantification (theoretical Cl⁻ ~14.5% w/w) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze via:

- Thermogravimetric Analysis (TGA) : Detect moisture absorption (>5% mass loss indicates hygroscopicity).

- HPLC-PDA : Monitor degradation products (e.g., demethylation at methoxy groups).

- pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., inert atmosphere, desiccated at 4°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding data for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with monoamine transporters (e.g., serotonin transporter SLC6A4). Compare binding affinities (ΔG values) across studies.

- Meta-Analysis : Apply multidimensional scaling (MDS) to reconcile divergent datasets (e.g., agonist vs. antagonist profiles) by identifying methodological variables (e.g., receptor isoform selection, assay temperature/pH) .

- Case Example : Discrepancies in Ki values (nM range) may arise from differences in radioligand purity (³H-paroxetine vs. ³H-citalopram). Validate via orthogonal assays (e.g., electrophysiology).

Q. What strategies address conflicting pharmacokinetic data (e.g., bioavailability variations) in preclinical models?

- Methodology :

- Species-Specific Metabolism : Compare liver microsome assays (rat vs. human CYP450 isoforms) to identify metabolic hotspots (e.g., N-demethylation pathways).

- Formulation Optimization : Use lipid-based carriers (e.g., PEGylated nanoparticles) to enhance solubility in models with low bioavailability. Validate via LC-MS/MS plasma pharmacokinetic curves (AUC₀–24h) .

Q. How can hybrid quantitative-qualitative frameworks improve mechanistic studies of this compound?

- Methodology :

- Iterative Design : Combine transcriptomics (RNA-seq of treated neuronal cells) with quantitative SAR (qSAR) to map structure-activity relationships.

- Triangulation : Cross-validate findings using patch-clamp electrophysiology (functional activity) and fluorescence-based calcium imaging (kinetic profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.